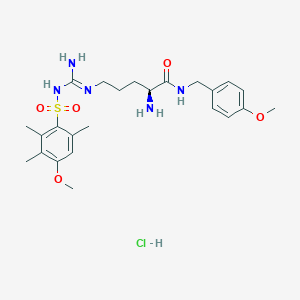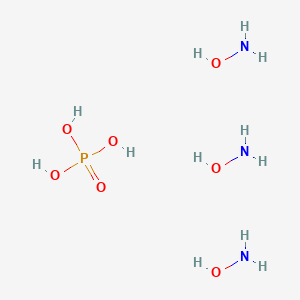![molecular formula C39H34N4O6 B12057537 5-({2-[Bis(2-pyridinylmethyl)amino]ethyl}amino)-2-(2,7-difluoro-6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid diacetate](/img/structure/B12057537.png)
5-({2-[Bis(2-pyridinylmethyl)amino]ethyl}amino)-2-(2,7-difluoro-6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid diacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
benzofuran]-3,6-diyl diacetate, is a fluorescent zinc detection reagent. It is primarily used for the fluorimetric detection of zinc ions (Zn²⁺) after esterase hydrolysis . This compound has a molecular weight of 656.68 g/mol and a purity of over 90% .
Méthodes De Préparation
ZnAF-1 DA is synthesized through a series of chemical reactions involving the attachment of N,N-bis(2-pyridylmethyl)ethylenediamine to a fluorescein derivative. The synthetic route typically involves the following steps:
Synthesis of the fluorescein derivative: The fluorescein derivative is prepared by reacting fluorescein with acetic anhydride to form the diacetate.
Attachment of the chelating unit: N,N-bis(2-pyridylmethyl)ethylenediamine is then attached to the fluorescein derivative through a series of condensation reactions.
Analyse Des Réactions Chimiques
ZnAF-1 DA undergoes several types of chemical reactions, including:
Hydrolysis: The diacetate groups are hydrolyzed by esterases to release the active fluorescent compound.
Complexation: ZnAF-1 DA forms a complex with zinc ions (Zn²⁺), which results in a significant increase in fluorescence intensity.
Common reagents and conditions used in these reactions include:
Esterases: Enzymes that catalyze the hydrolysis of ester bonds.
Zinc ions (Zn²⁺): The target ions for detection.
The major product formed from these reactions is the fluorescent complex of ZnAF-1 DA with zinc ions, which emits fluorescence at a wavelength of 515 nm upon excitation at 492 nm .
Applications De Recherche Scientifique
ZnAF-1 DA is widely used in scientific research for the detection and quantification of zinc ions in various biological and chemical systems. Some of its applications include:
Biological research: ZnAF-1 DA is used to study zinc ion dynamics in living cells and tissues.
Medical research: The compound is used to investigate the involvement of zinc in various diseases, including neurodegenerative disorders and cancer.
Industrial applications: ZnAF-1 DA is employed in the development of sensors and assays for zinc detection in environmental and industrial samples.
Mécanisme D'action
The mechanism of action of ZnAF-1 DA involves the following steps:
Hydrolysis: The diacetate groups of ZnAF-1 DA are hydrolyzed by esterases, releasing the active fluorescent compound.
Complexation: The active compound binds to zinc ions (Zn²⁺) through the N,N-bis(2-pyridylmethyl)ethylenediamine chelating unit.
Fluorescence emission: Upon binding to zinc ions, the fluorescence intensity of the compound increases significantly, allowing for the detection and quantification of zinc ions.
Comparaison Avec Des Composés Similaires
ZnAF-1 DA is part of a family of fluorescent zinc sensors that include ZnAF-1 and ZnAF-2F. These compounds share similar structures and mechanisms of action but differ in their sensitivity and selectivity for zinc ions . Some similar compounds include:
ZnAF-1: A fluorescein-based zinc sensor with a similar chelating unit.
ZnAF-2F: Another fluorescein-based zinc sensor with improved sensitivity and selectivity for zinc ions.
ZnAF-1 DA is unique in its ability to penetrate cell membranes and be hydrolyzed by intracellular esterases, making it particularly useful for studying zinc ion dynamics in living cells .
Propriétés
Formule moléculaire |
C39H34N4O6 |
|---|---|
Poids moléculaire |
654.7 g/mol |
Nom IUPAC |
[7'-acetyloxy-5-[2-[bis(pyridin-2-ylmethyl)amino]ethylamino]-3-oxospiro[2-benzofuran-1,10'-9H-anthracene]-2'-yl] acetate |
InChI |
InChI=1S/C39H34N4O6/c1-25(44)47-32-10-13-35-27(20-32)19-28-21-33(48-26(2)45)11-14-36(28)39(35)37-12-9-29(22-34(37)38(46)49-39)42-17-18-43(23-30-7-3-5-15-40-30)24-31-8-4-6-16-41-31/h3-16,20-22,42H,17-19,23-24H2,1-2H3 |
Clé InChI |
UQDHNTDMIFUWBO-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1=CC2=C(C=C1)C3(C4=C(C2)C=C(C=C4)OC(=O)C)C5=C(C=C(C=C5)NCCN(CC6=CC=CC=N6)CC7=CC=CC=N7)C(=O)O3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(2E)-2-[(2E)-2-[3-[(E)-2-[3,3-dimethyl-1-(4-sulfobutyl)indol-1-ium-2-yl]ethenyl]-2-(prop-2-ynylamino)cyclopent-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate](/img/structure/B12057455.png)
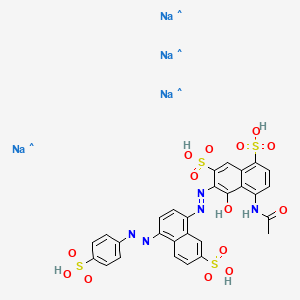

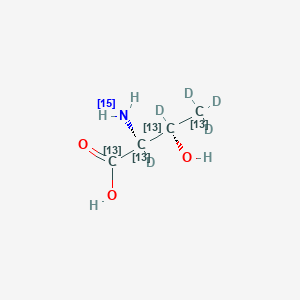
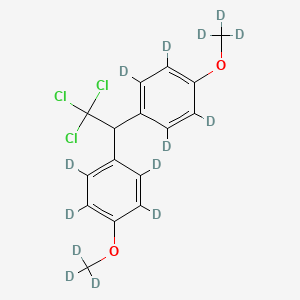
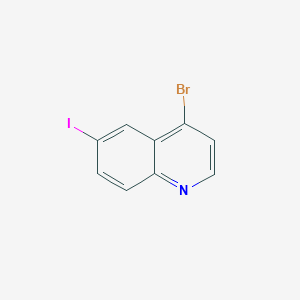
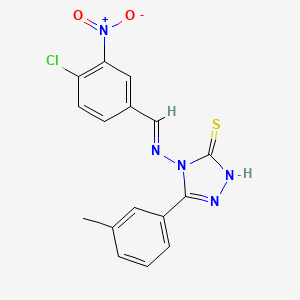




![2-((7-(4-(Diphenylamino)phenyl)benzo[c][1,2,5]thiadiazol-4-yl)methylene)malononitrile](/img/structure/B12057532.png)
